

(+)-PD 128907 hydrochloride mechanism of action

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Compound of Interest		
Compound Name:	(+)-PD 128907 hydrochloride	
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An In-depth Technical Guide on the Core Mechanism of Action of **(+)-PD 128907 Hydrochloride**

Introduction

(+)-PD 128907 hydrochloride is a well-characterized pharmacological tool extensively used in preclinical research to investigate the role of the dopamine D3 receptor (D3R).[1] It is a high-affinity and functionally selective D3R agonist, belonging to the benzopyran-oxazine class of compounds.[1] While it is often described as D3-selective, it is more accurately characterized as a D3-preferring agonist, as it also interacts with D2 receptors at higher concentrations.[1][2] This document provides a comprehensive overview of its binding profile, functional activity, downstream signaling, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Selective D3 Receptor Agonism

The primary mechanism of action of (+)-PD 128907 is its function as a potent and selective agonist at the dopamine D3 receptor.[3][4] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which couple to inhibitory Gai/o proteins.[1] As an agonist, (+)-PD 128907 not only binds to the D3 receptor but also activates it, triggering a cascade of intracellular signaling events.[1] This activation at presynaptic D3 autoreceptors leads to an inhibition of dopamine synthesis and release, resulting in decreased extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum.[2][5]



Data Presentation: Quantitative Pharmacology

The affinity and functional potency of (+)-PD 128907 have been quantified across various in vitro and in vivo studies. The tables below summarize these key quantitative data points.

Table 1: Radioligand Binding Affinity of (+)-PD 128907

This table summarizes the equilibrium dissociation constants (Ki) of (+)-PD 128907 at various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.



Receptor Subtype	Species	Radioliga nd	Cell Line <i>l</i> Tissue	Ki (nM)	Selectivit y (Fold vs. D3)	Referenc e(s)
D3	Human	[3H]Spiper one	CHO-K1	1	-	[3][6]
D3	Human	[3H]Spiper one	CHO-K1	1.43 (high- affinity)	-	[2]
D3	Human	[3H]Spiper one	CHO K1	1.7	-	[7]
D3	Human	Not Specified	Not Specified	2.3	-	
D3	Rat	[3H]Spiper one	CHO K1	0.84	-	[7]
D2	Human	[3H]Spiper one	CHO-K1	1183	~1183-fold	[3][6]
D2L	Human	[3H]Spiper one	CHO-K1	20 (high- affinity)	~14-fold	[2]
D2	Human	[3H]Spiper one	CHO K1	179	~105-fold	[7]
D2	Rat	[3H]Spiper one	CHO K1	770	~917-fold	[7]
D4	Human	[3H]Spiper one	CHO-K1	7000	~7000-fold	[3][6]
D4.2	Human	Not Specified	Not Specified	169	~73-fold	[2]

Table 2: Functional Potency and Efficacy of (+)-PD 128907



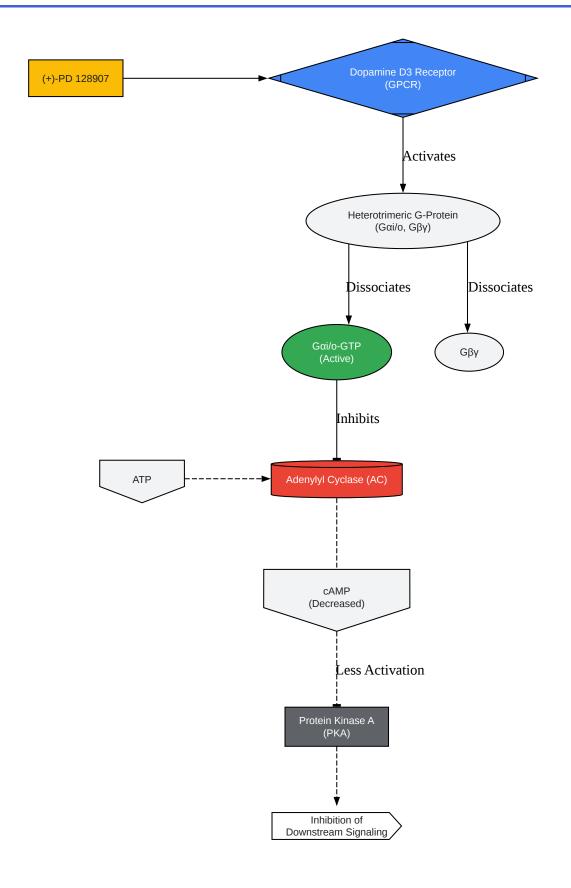
This table presents the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) that quantify the compound's functional agonist activity.

Assay Type	Measured Effect	Receptor/Syst em	Potency (EC50 / IC50)	Reference(s)
Functional Agonism	Receptor Activation	D3 Receptor	0.64 nM (EC50)	[3][8]
[3H]Thymidine Uptake	Stimulation of Cell Division	D3 vs. D2L Receptors (CHO cells)	~6.3-fold greater potency at D3	[1][2]
Electrophysiolog y	Inhibition of Cell Firing	Ventral Tegmental Area	33 nM (EC50)	[4]
Electrophysiolog y	Inhibition of Cell Firing	Substantia Nigra Pars Compacta	38 nM (EC50)	[4]
Neurotransmitter Release	Inhibition of Dopamine Release	Caudate Putamen	66 nM (EC50)	[4]
Microdialysis	Decrease in Extracellular Dopamine	Wild Type vs. D3 Knockout Mice	0.05 mg/kg vs. 0.44 mg/kg (IC25)	[5][7]

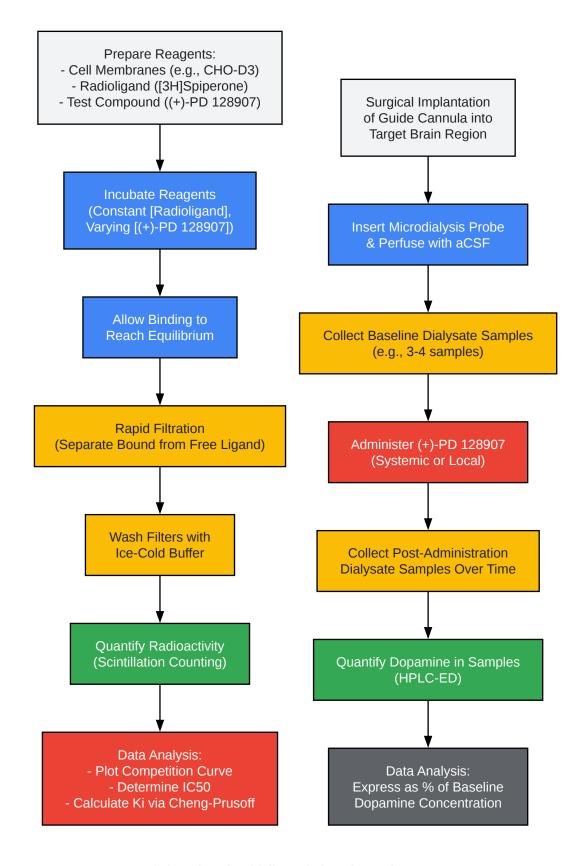
Signaling Pathways

Activation of the D3 receptor by (+)-PD 128907 initiates a canonical Gαi/o signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). [1]









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